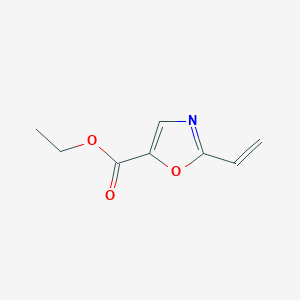

![molecular formula C20H12Cl2N4OS B2494795 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 865614-45-5](/img/structure/B2494795.png)

6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

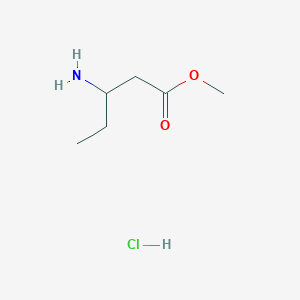

6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C20H12Cl2N4OS and its molecular weight is 427.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, inhibiting its function . This inhibition disrupts the biosynthesis of chorismate, a critical end product in certain biochemical pathways .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to downstream effects .

Result of Action

The compound has been evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents . Additionally, the stability order decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5; the 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers .

Biochemical Analysis

Biochemical Properties

6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions suggest that this compound may have anti-inflammatory and anticancer properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving NF-κB . By inhibiting NF-κB activation, it can reduce the expression of genes involved in inflammation and cell proliferation. Furthermore, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, it interferes with the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its anti-inflammatory and anticancer effects can persist, although the degree of efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name |

6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N4OS/c1-11-14(10-17(27-11)15-9-13(21)7-8-16(15)22)19-25-26-18(23-24-20(26)28-19)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBRPCEGKRHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

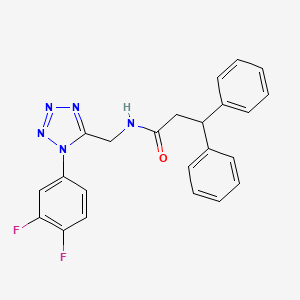

![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2494720.png)

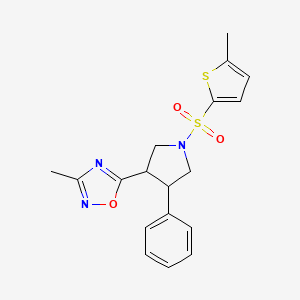

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)